ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound belongs to the cycloheptathiophene-3-carboxylate family, characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The core structure is functionalized with an ethyl ester at position 3 and a benzamido group at position 2. The benzamido substituent is further modified at the para position with a pyrrolidin-1-ylsulfonyl group, distinguishing it from related derivatives.
Properties
IUPAC Name |
ethyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(27)20-18-8-4-3-5-9-19(18)31-22(20)24-21(26)16-10-12-17(13-11-16)32(28,29)25-14-6-7-15-25/h10-13H,2-9,14-15H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBVLYZFGRVKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C23H28N4O6S2
- Molecular Weight : 520.62 g/mol
The compound features a pyrrolidine ring, a sulfonamide group, and a cyclohepta[b]thiophene moiety, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound often exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways due to its structural components, particularly those related to cell proliferation and apoptosis.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. A study indicated that thieno[2,3-d]pyrimidine derivatives reduced inflammation markers in vitro. This suggests potential therapeutic applications for this compound in inflammatory diseases.
Case Studies
- Inhibition of Type III Secretion System (T3SS) :
-
Cell Proliferation Studies :
- In assays evaluating cell proliferation in various cancer cell lines, compounds with structural similarities exhibited significant inhibition of growth. This points towards a potential role for the compound as an anticancer agent.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
*Calculated based on molecular formula C₂₃H₂₈N₂O₅S₂.
Key Observations:
Substituent Effects :
- The pyrrolidin-1-ylsulfonyl group in the target compound introduces a sulfonamide linkage, which is more polar and electron-withdrawing than the piperazinyl or methoxy groups in analogs. This may enhance solubility or alter binding kinetics in enzymatic targets .
- Piperazinyl derivatives (e.g., VIg, VIh) exhibit acetylcholinesterase inhibition, with fluorinated or methoxy-substituted variants showing marginal variations in melting points and molecular weights .
Synthetic Routes: The synthesis of cycloheptathiophene derivatives typically involves condensation of ethyl cyanoacetate or malononitrile with cycloheptanone and sulfur, followed by functionalization of the 2-amino group via amide coupling . The target compound likely employs a similar pathway, with the 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride as the acylating agent.
Spectroscopic Data :
- IR spectra of analogs show characteristic peaks for NH (~3345 cm⁻¹), C=O (~1716 cm⁻¹), and aromatic/aliphatic C-H stretches . The target compound’s sulfonamide group would introduce additional S=O stretches near 1350–1150 cm⁻¹.
- ¹H NMR of the target compound would feature signals for the pyrrolidine ring (δ ~1.8–3.5 ppm) and sulfonamide-linked aromatic protons (δ ~7.5–8.0 ppm), distinct from piperazinyl or methoxy-substituted analogs .
Crystallographic and Computational Analysis
Structural elucidation of similar compounds relies on tools like SHELX for refinement and ORTEP-3 for graphical representation . For the target compound, X-ray crystallography would reveal conformational details, such as the orientation of the pyrrolidin-1-ylsulfonyl group relative to the thiophene core. Comparative analysis with analogs could highlight differences in hydrogen-bonding networks or molecular packing influenced by substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
